An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromophenethylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromophenethylcarbamate
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Benzyl 4-bromophenethylcarbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted values, data from structurally similar compounds, and established analytical methodologies to offer a robust scientific resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, predicted physicochemical parameters, and detailed protocols for its synthesis, purification, and characterization. The underlying scientific principles for each methodology are discussed to provide a deeper understanding of the experimental choices.
Introduction
Carbamates are a pivotal class of organic compounds characterized by the −NHC(=O)O− functional group. They are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science.[1] Structurally, carbamates can be considered hybrids of esters and amides, conferring upon them a unique combination of chemical stability and biological activity.[2] The carbamate moiety is a common feature in many approved drugs, where it can act as a key pharmacophore or a prodrug-linking group to enhance pharmacokinetic properties.[1][3]
Benzyl 4-bromophenethylcarbamate (Figure 1) incorporates several key structural features: a benzyl protecting group, a carbamate linker, and a 4-bromophenethyl moiety. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is fundamental for its effective utilization in research and development, including aspects of reaction optimization, purification, formulation, and biological screening.
Figure 1: Chemical Structure of Benzyl 4-bromophenethylcarbamate
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This guide aims to provide a detailed account of the known and predicted physicochemical properties of Benzyl 4-bromophenethylcarbamate, alongside practical, field-proven methodologies for its synthesis and characterization.
Physicochemical Properties
Direct experimental data for Benzyl 4-bromophenethylcarbamate is not extensively available in the peer-reviewed literature. The following table summarizes key physicochemical properties, combining predicted values from computational models with data from chemical suppliers. It is crucial for researchers to experimentally verify these properties for their specific applications.
Property Value (Predicted/Supplied) Source IUPAC Name Benzyl (4-bromophenethyl)carbamate - CAS Number 191170-76-0 ChemicalBook Molecular Formula C₁₆H₁₆BrNO₂ [4][5] Molecular Weight 334.21 g/mol - Boiling Point 473.7 ± 38.0 °C (at 760 mmHg) [4] Density 1.367 ± 0.06 g/cm³ [4] pKa 12.38 ± 0.46 [4] Storage Temperature Sealed in dry, Room Temperature [4]
Synthesis and Purification
The synthesis of Benzyl 4-bromophenethylcarbamate can be achieved through a standard nucleophilic substitution reaction between 4-bromophenethylamine and benzyl chloroformate. This method is widely used for the formation of N-aryl and N-alkyl carbamates.
Synthetic Pathway
Caption: Synthetic route to Benzyl 4-bromophenethylcarbamate.
Experimental Protocol: Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenethylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid carbamates.
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Solvent Selection: Choose a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for carbamates include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized Benzyl 4-bromophenethylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and 4-bromophenethyl groups, the benzylic methylene protons, the ethyl chain protons, and the N-H proton of the carbamate. The approximate chemical shifts (δ) in ppm relative to TMS are predicted as follows:
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7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
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7.0-7.3 ppm: Two doublets, 4H (aromatic protons of the 4-bromophenyl group).
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5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).
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3.4-3.6 ppm: Multiplet, 2H (-CH₂-NH-).
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2.8-3.0 ppm: Triplet, 2H (Ar-CH₂-).
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~5.0 ppm: Broad singlet, 1H (-NH-).
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:
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~156 ppm: Carbamate carbonyl carbon.
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127-138 ppm: Aromatic carbons.
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~67 ppm: Benzylic carbon (-O-CH₂-Ar).
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~43 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NH-).
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~35 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for Benzyl 4-bromophenethylcarbamate are expected in the following regions:
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3300-3400 cm⁻¹: N-H stretching vibration of the carbamate.
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2850-2950 cm⁻¹: Aliphatic C-H stretching.
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1680-1720 cm⁻¹: C=O (carbonyl) stretching of the carbamate.
[6]* 1500-1600 cm⁻¹: Aromatic C=C stretching.
-
1200-1250 cm⁻¹: C-O stretching of the carbamate.
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1000-1100 cm⁻¹: C-N stretching.
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~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Benzyl 4-bromophenethylcarbamate, the molecular ion peak [M]⁺ would be expected at m/z 333 and 335 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A protonated molecule [M+H]⁺ would be observed at m/z 334 and 336 under soft ionization techniques like electrospray ionization (ESI). Common fragmentation patterns for benzyl carbamates involve the loss of the benzyl group as a tropylium ion (m/z 91).
[7]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method can be developed for Benzyl 4-bromophenethylcarbamate.
Caption: General workflow for HPLC purity analysis.
A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm or 254 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
While specific toxicity data for Benzyl 4-bromophenethylcarbamate is not available, it is prudent to handle it with the care afforded to all novel chemical entities.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
[4]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and analytical characterization of Benzyl 4-bromophenethylcarbamate. While direct experimental data for this compound is limited, this guide offers a solid foundation for researchers by integrating predicted data, information from analogous compounds, and established scientific protocols. The methodologies described herein are robust and can be adapted to facilitate the successful use of Benzyl 4-bromophenethylcarbamate in various research and development endeavors. It is strongly recommended that researchers independently verify the key physicochemical properties for their specific batches of this compound.
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